molecular formula C18H18N2OS B14157387 2-(1-methyl-3-methylsulfanylindol-2-yl)-N-phenylacetamide CAS No. 57666-09-8

2-(1-methyl-3-methylsulfanylindol-2-yl)-N-phenylacetamide

Cat. No.: B14157387
CAS No.: 57666-09-8
M. Wt: 310.4 g/mol
InChI Key: CMQCILKLCYYXPO-UHFFFAOYSA-N
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Description

2-(1-methyl-3-methylsulfanylindol-2-yl)-N-phenylacetamide is a complex organic compound that belongs to the indole family Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-methyl-3-methylsulfanylindol-2-yl)-N-phenylacetamide typically involves multi-step organic reactions. One common method starts with the preparation of the indole core, followed by the introduction of the methyl and methylsulfanyl groups. The final step involves the acylation of the indole derivative with N-phenylacetamide under specific reaction conditions, such as the use of a suitable catalyst and solvent.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms. The reaction conditions are carefully controlled to minimize by-products and ensure the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-(1-methyl-3-methylsulfanylindol-2-yl)-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom or other functional groups.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or other reduced forms.

Scientific Research Applications

2-(1-methyl-3-methylsulfanylindol-2-yl)-N-phenylacetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(1-methyl-3-methylsulfanylindol-2-yl)-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-methyl-3-methylsulfanylindol-2-yl)acetic acid
  • 1-methyl-3-(methylsulfanyl)indole
  • N-phenylacetamide derivatives

Uniqueness

2-(1-methyl-3-methylsulfanylindol-2-yl)-N-phenylacetamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

57666-09-8

Molecular Formula

C18H18N2OS

Molecular Weight

310.4 g/mol

IUPAC Name

2-(1-methyl-3-methylsulfanylindol-2-yl)-N-phenylacetamide

InChI

InChI=1S/C18H18N2OS/c1-20-15-11-7-6-10-14(15)18(22-2)16(20)12-17(21)19-13-8-4-3-5-9-13/h3-11H,12H2,1-2H3,(H,19,21)

InChI Key

CMQCILKLCYYXPO-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C(=C1CC(=O)NC3=CC=CC=C3)SC

solubility

0.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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